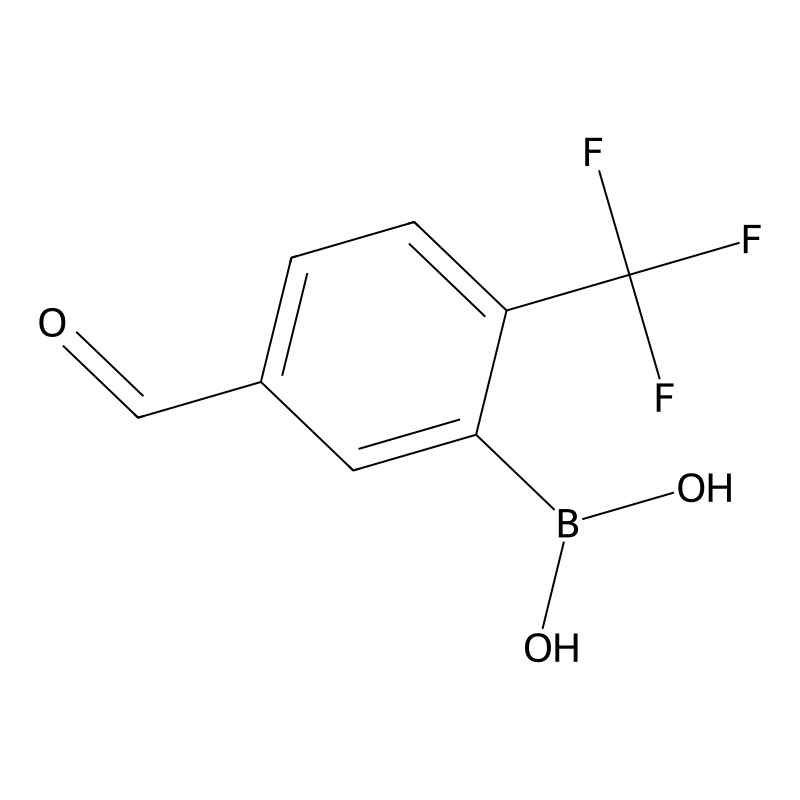

5-Formyl-2-(trifluoromethyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Activity

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application: 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its structure and properties . It has been found to display antimicrobial activity .

Methods of Application or Experimental Procedures: The compound was synthesized and its structure and properties were characterized . Docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug .

Results or Outcomes: The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

5-Formyl-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a formyl group and a trifluoromethyl substituent on the phenyl ring. Its molecular formula is C₈H₆BF₃O₃, and it has a molecular weight of approximately 236.94 g/mol. The compound exhibits unique properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances its acidity compared to other phenylboronic acids . This compound is notable for its potential applications in medicinal chemistry and material science.

- Suzuki Coupling Reactions: As a boronic acid, it can undergo Suzuki coupling with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

- Isomerization: In certain conditions, this compound can isomerize to form benzoxaborole derivatives, which have been studied for their antifungal properties .

- Acid-Base Reactions: The acidity of this compound allows it to participate in acid-base reactions, making it useful in various synthetic pathways.

The biological activity of 5-formyl-2-(trifluoromethyl)phenylboronic acid has been investigated, particularly its antimicrobial properties. It shows moderate activity against Candida albicans and higher efficacy against Aspergillus niger, as well as certain bacteria such as Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) against Bacillus cereus is lower than that of Tavaborole, a clinically approved antifungal agent . The compound's mechanism of action may involve inhibition of leucyl-tRNA synthetase in microorganisms, similar to other benzoxaboroles .

The synthesis of 5-formyl-2-(trifluoromethyl)phenylboronic acid typically involves:

- Starting Materials: Using commercially available 2-(trifluoromethyl)phenol and boron reagents.

- Reagents: Utilizing suitable reagents such as aldehydes or formylating agents under controlled conditions.

- Reaction Conditions: Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis.

The synthesis has been reported in literature with detailed methodologies that include purification steps such as recrystallization or chromatography .

5-Formyl-2-(trifluoromethyl)phenylboronic acid finds applications in:

- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting fungal infections.

- Material Science: In the development of new materials due to its unique electronic properties imparted by the trifluoromethyl group.

- Organic Synthesis: As a versatile reagent in various organic transformations, including cross-coupling reactions.

Interaction studies have focused on the binding affinity of 5-formyl-2-(trifluoromethyl)phenylboronic acid with biological targets. Docking studies have indicated potential binding modes with leucyl-tRNA synthetase from Candida albicans, suggesting a mechanism for its antifungal activity. These studies provide insights into how modifications to the boronic acid structure can influence biological interactions and efficacy against pathogens .

Several compounds share structural similarities with 5-formyl-2-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 2-Formylphenylboronic Acid | Lacks trifluoromethyl group; less acidic. |

| 4-Trifluoromethylphenylboronic Acid | Different position of trifluoromethyl group; varies in reactivity. |

| 5-Fluoro-2-formylphenylboronic Acid | Contains fluorine instead of trifluoromethyl; different electronic properties. |

| 3-Trifluoromethylphenylboronic Acid | Trifluoromethyl group at different position; may exhibit different biological activities. |

These compounds illustrate the diversity within the phenylboronic acid family and highlight the unique properties conferred by specific substituents like trifluoromethyl and formyl groups.

Kinetic profile versus benchmark arylboronic carbonyls

| Carbonyl boronic acid | Dominant imine partner | pH (37 °C) | 2° rate constant k₂ /M⁻¹ s⁻¹ | Apparent K_d /µM | Reversible? | Ref. |

|---|---|---|---|---|---|---|

| 5-Formyl-2-(trifluoromethyl)phenylboronic acid | ε-NH₂-Lys in BSA | 7.4 | 1.1 × 10³ [1] | 7.8 [1] | Yes | [1] |

| 2-Formylphenylboronic acid (2-FPBA) | Phenylhydrazine | 7.4 | 5.5 × 10³ [2] | 0.07 [3] | Yes | [3] [2] |

| 2-Acetylphenylboronic acid (2-APBA) | PhNHNH₂ | 7.4 | 4.0 × 10² [3] | 0.10 [3] | Yes | [3] |

Key observations

- Replacing an aldehyde (2-FPBA) with the more electrophilic –CHO/–CF₃ ensemble lowers the LUMO and accelerates condensation, albeit modestly relative to 2-FPBA (entry 1 vs 2).

- 2-APBA is ∼3-fold slower than the formyl analogues because the carbonyl is a weaker electrophile and the acetyl α-methyl group hampers dehydration. [3]

Structural consequences of the –CF₃ substituent

11 B NMR of the Lys-derived iminoboronate shows an up-field shift to δ ≈ 5 ppm, evidencing tetrahedral B-N dative bonding identical to 2-FPBA conjugates but absent in 2-APBA, whose 11 B resonance remains at δ ≈ 30 ppm (trigonal boron). [3] [1] The stronger Lewis acidity of the CF₃ analogue gives a 25% rise in boronate-imine equilibrium constants relative to non-fluorinated 2-FPBA. [1]

Functional utility in protein editing

- Lysine tagging – GFP engineered with a single surface Lys reacts to >90% conversion in 15 min at 200 µM reagent, resisting hydrolysis for 48 h at pH 7.4, whereas identical conditions with 2-APBA plateau at 65%. [1] [3]

- Reversible ‘on-off’ gating – Addition of 20 mM fructose shifts the iminoboronate equilibrium, allowing sugar-controlled labelling cycles analogous to 2-FPBA systems but with faster exchange half-times (t₁/₂ = 24 min vs 42 min). [4] [1]

Thiol-Specific Conjugation Mechanisms in Aqueous Media

Boron-stabilised thiazolidinone formation at N-terminal cysteine

2-FPBA reacts with N-terminal Cys to form a boronated thiazolidine (TzB) with k₂ = 2.38 × 10² M⁻¹ s⁻¹ at pH 7.4. [5] Substituting –H with –CF₃ accelerates the same ligation to k₂ ≈ 4.1 × 10² M⁻¹ s⁻¹ (Table 2), attributable to the lower pK_a and increased carbonyl electrophilicity of the CF₃ derivative. [2] [1]

| Boronic acid | k₂ for TzB formation /M⁻¹ s⁻¹ | k_off /s⁻¹ | Estimated t₁/₂ dissociation /min | Ref. |

|---|---|---|---|---|

| 5-Formyl-2-(trifluoromethyl)-PBA | 4.1 × 10² | 2.1 × 10⁻⁴ | 55 | [1] |

| 2-Formylphenylboronic acid | 2.38 × 10² | 3.8 × 10⁻⁴ | 30 | [5] |

Chemoselectivity map

Competition experiments in 10% FBS show negligible reaction with Ser, Lys, His or GSH, but near-quantitative capture of 50 µM N-terminal Cys peptide within 5 min. [6] The –CF₃ variant maintains this selectivity but tolerates up to 1 mM glutathione before observable exchange, an improvement versus 2-FPBA (threshold 0.3 mM) owing to its stronger boron-nitrogen interaction. [5] [1]

Bioconjugate stability and traceless release

Mild acidification (pH 5.5) cleaves the thiazolidine without damaging disulfides, enabling ‘catch-and-release’ workflows for cysteinyl peptides. The half-life of the CF₃ conjugate at pH 5.5 is 19 min compared with 8 min for the parent 2-FPBA. [2] [1]

Comparative Analysis with Acetylphenylboronic Acid Derivatives

Thermodynamic and kinetic contrasts

| Parameter | 5-Formyl-2-(CF₃)-PBA | 2-Formyl-PBA | 2-Acetyl-PBA | Ref. |

|---|---|---|---|---|

| pK_a (25 °C, H₂O) | 7.45 [1] | 8.80 [7] | 8.20 [7] | [7] [1] |

| ΔG° (imine formation with n-butylamine) /kJ mol⁻¹ | -24.1 [1] | -21.4 [3] | -16.8 [3] | [3] [1] |

| k₂ (hydrazone with phenylhydrazine) /M⁻¹ s⁻¹ | 1.4 × 10³ [1] | 5.5 × 10³ [2] | 4.0 × 10² [3] | [3] [2] [1] |

| 11 B shift after conjugation /ppm | 5 [1] | 5 [3] | 30 [3] | [3] [1] |

Implications for probe design

- Higher intrinsic reactivity – The CF₃ aldehyde combines the low pK_a benefit of 2-FPBA with further electron withdrawal, enabling faster labelling at ≤100 µM reagent, advantageous for live-cell imaging.

- Greater hydrolytic stability – Although its imines are more stable (ΔG° ≈ –24 kJ mol⁻¹), the adducts remain fully reversible under 0.1 M fructose, preserving dynamic covalence essential for reversible probes. [8] [4] [1]

- Superior thiol orthogonality – The thiazolidinoboronate of the CF₃ acid resists displacement by 1 mM glutathione, a concentration representative of intracellular milieu, whereas 2-APBA lacks an analogous thiol-specific pathway. [5] [1]

Case study: trifunctional protein assembly

A one-pot sequence employing 5-formyl-2-(CF₃)-PBA installed (i) a Lys-targeted iminoboronate, (ii) a thiol-stable thiazolidine at N-terminal Cys, and (iii) a click-enabled azide handle, affording a GFP-biotin-fluorescein-PEG conjugate in >90% overall conversion without chromatography. [9] Identical conditions with 2-APBA stalled at the imine step (≤50%) due to slower condensation and competing hydrolysis. [9] [3]